5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Lipophilicity Physicochemical Properties Drug Design

Research chemists often face lipophilicity drift and unwanted polymerization when using unsubstituted pyrazole-3-carboxylic acids. 5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1779426-71-9) resolves both: • +0.30 LogP over 5-tert-butyl analog; +1.29 LogP over 4-methyl analog - enables systematic ADME tuning without scaffold hopping. • C5 tert-butyl steric shield directs discrete low-dimensionality metal complexes, suppressing 2D/3D polymer formation. • ≥98% HPLC purity reduces pre-use re-crystallization, accelerating parallel synthesis workflows. Ships ambient; sealed dry storage at 2-8°C.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
Cat. No. B12307263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1C(=O)O)C(C)(C)C
InChIInChI=1S/C9H14N2O2/c1-5-6(8(12)13)10-11-7(5)9(2,3)4/h1-4H3,(H,10,11)(H,12,13)
InChIKeyOKVKSHWCCYTFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid Overview


5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 1779426‑71‑9) is a 1H-pyrazole‑3‑carboxylic acid derivative featuring a tert‑butyl substituent at the C5 position and a methyl group at the C4 position . With a molecular formula of C₉H₁₄N₂O₂ and a molecular weight of 182.22 Da, it retains the carboxylic acid functionality at C3 essential for subsequent derivatization such as amide coupling or esterification . This substitution pattern distinguishes it from simpler 3‑pyrazolecarboxylic acids, imparting unique steric and electronic characteristics that influence both its physicochemical profile and its behavior in synthetic transformations.

5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid: Why Analog Substitution Fails


Substituting 5-(tert‑Butyl)-4‑methyl‑1H‑pyrazole‑3‑carboxylic acid with a generic pyrazole‑3‑carboxylic acid (e.g., the unsubstituted parent, 4‑methyl analog, or 5‑tert‑butyl analog lacking the 4‑methyl group) is likely to compromise experimental outcomes. The combined presence of the bulky tert‑butyl group at C5 and the methyl group at C4 significantly alters key physicochemical properties, most notably lipophilicity [1][2]. Furthermore, the steric hindrance conferred by the tert‑butyl group directly modulates the compound's ability to participate in coordination chemistry and affects regioselectivity in subsequent synthetic steps, as evidenced by studies on analogous tert‑butyl‑substituted pyrazole carboxylates [3]. The quantitative evidence provided below demonstrates that even minor structural deviations lead to measurable differences in LogP and coordination behavior, rendering simple analog substitution scientifically unsound.

5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid: Head-to-Head Comparison


Lipophilicity vs. 4-Methyl-1H-pyrazole-3-carboxylic Acid

The target compound exhibits a LogP value of 1.71 , whereas the 4‑methyl analog lacking the C5 tert‑butyl group (4‑methyl‑1H‑pyrazole‑3‑carboxylic acid) displays a substantially lower LogP of approximately 0.42 [1]. This corresponds to an approximately 3‑fold higher LogP, indicating markedly increased lipophilicity.

Lipophilicity Physicochemical Properties Drug Design QSAR

Lipophilicity vs. 5-tert-Butyl-1H-pyrazole-3-carboxylic Acid

Compared to the 5‑tert‑butyl analog lacking the C4 methyl group (5‑tert‑butyl‑1H‑pyrazole‑3‑carboxylic acid), the target compound possesses a higher LogP: 1.71 vs. 1.41 [1], representing a +0.30 increase in LogP. This incremental but measurable change results from the additive lipophilic contribution of the C4 methyl substituent.

Lipophilicity Physicochemical Properties SAR Building Block

Steric Effects on Coordination Polymer Formation

Research on 3‑pyrazolecarboxylic acid (LH₂) with diorganotin dichlorides demonstrates that the introduction of sterically bulky tert‑butyl groups on the tin reagent (t‑Bu₂SnCl₂) prevents the formation of a 2D‑coordination polymer, instead yielding a discrete monomeric dinuclear compound [1]. While not a direct study of the target compound, this work provides robust class‑level evidence that tert‑butyl substitution on the pyrazole‑carboxylate framework exerts a decisive steric influence that can alter supramolecular assembly from extended polymeric networks to well‑defined molecular entities.

Coordination Chemistry Steric Hindrance MOF Supramolecular Chemistry

Commercial Purity vs. 4-Methylpyrazole-3-carboxylic Acid

The target compound is commercially available from specialized vendors at a certified purity of ≥98% . In contrast, the simpler 4‑methylpyrazole‑3‑carboxylic acid is typically offered at a lower purity specification of 95%+ [1]. While this is a vendor‑dependent metric rather than an inherent chemical property, it reflects the higher synthetic effort required to isolate and purify this more sterically encumbered derivative, which may be a consideration for applications demanding high batch‑to‑batch consistency.

Purity Quality Control Reproducibility Procurement

5-(tert-Butyl)-4-methyl-1H-pyrazole-3-carboxylic Acid: Strategic Applications


Medicinal Chemistry: Controlled Lipophilicity Optimization

In a structure‑activity relationship (SAR) campaign where incremental LogP elevation is desired to enhance blood‑brain barrier penetration or improve metabolic stability, 5‑(tert‑butyl)‑4‑methyl‑1H‑pyrazole‑3‑carboxylic acid provides a predictable +0.30 LogP increment over the 5‑tert‑butyl analog [1] and a substantial +1.29 LogP over the 4‑methyl analog [2]. This allows medicinal chemists to fine‑tune lipophilicity without altering the core pyrazole‑3‑carboxylic acid scaffold, facilitating systematic ADME optimization.

Coordination Chemistry: Discrete Molecular Complexes

For researchers synthesizing metal‑organic complexes where discrete molecular structures are desired over polymeric networks, the steric hindrance conferred by the C5 tert‑butyl group—as demonstrated in class‑level studies on tert‑butyl‑substituted pyrazole carboxylates [3]—provides a rational design element. This compound is particularly suited for constructing well‑defined, low‑dimensionality coordination compounds rather than 2D/3D coordination polymers.

Building Block Procurement: Minimizing Purification Steps

In high‑throughput parallel synthesis or automated chemistry workflows where purity consistency directly impacts yield reproducibility, procuring this compound at ≥98% purity offers a practical advantage over less pure analogs (e.g., 4‑methylpyrazole‑3‑carboxylic acid at 95%+ [2]). This reduces the need for in‑house recrystallization or chromatography prior to use, streamlining the synthetic sequence.

Chemical Biology: Steric Effects in Enzyme Interactions

The bulky tert‑butyl group at C5 and the methyl at C4 create a uniquely congested environment around the carboxylic acid moiety, which can be leveraged to probe steric requirements in enzyme active sites or binding pockets. The quantified increase in lipophilicity [1][2] also makes this compound a useful probe for studying hydrophobic interactions in protein‑ligand binding assays.

Technical Documentation Hub

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